2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20120513
InChI: InChI=1S/C24H20ClN5O3S/c1-33-21-13-16(7-12-20(21)31)14-26-27-22(32)15-34-24-29-28-23(17-5-3-2-4-6-17)30(24)19-10-8-18(25)9-11-19/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+
SMILES:
Molecular Formula: C24H20ClN5O3S
Molecular Weight: 494.0 g/mol

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC20120513

Molecular Formula: C24H20ClN5O3S

Molecular Weight: 494.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C24H20ClN5O3S
Molecular Weight 494.0 g/mol
IUPAC Name 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C24H20ClN5O3S/c1-33-21-13-16(7-12-20(21)31)14-26-27-22(32)15-34-24-29-28-23(17-5-3-2-4-6-17)30(24)19-10-8-18(25)9-11-19/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+
Standard InChI Key XEEOVQZDEHMZGO-VULFUBBASA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O
Canonical SMILES COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O

Introduction

Chemical Identity and Structural Features

Compound X is a hybrid molecule integrating three key pharmacophoric elements:

  • A 1,2,4-triazole core substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively.

  • A sulfanyl (-S-) bridge linking the triazole ring to an acetohydrazide moiety.

  • An (E)-configured hydrazone derived from 4-hydroxy-3-methoxybenzaldehyde.

Table 1: Physicochemical Properties of Compound X

PropertyValue
Molecular FormulaC₂₄H₂₀ClN₅O₃S
Molecular Weight518.97 g/mol
IUPAC NameAs above
Key Functional Groups1,2,4-Triazole, Hydrazone, Sulfide

The presence of the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability . The hydrazone moiety contributes to chelation potential, a feature exploited in metalloenzyme inhibition .

Synthesis and Characterization

Synthetic Pathways

The synthesis of Compound X involves a multi-step protocol, as inferred from analogous triazole-hydrazide hybrids :

  • Formation of the 1,2,4-Triazole Core: Cyclocondensation of 4-chlorophenyl thiourea with phenylacetic acid derivatives under acidic conditions yields the 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate .

  • Sulfanyl Acetohydrazide Formation: Reaction of the triazole-thiol with ethyl chloroacetate, followed by hydrazine hydrate, produces 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .

  • Schiff Base Condensation: Condensation of the acetohydrazide with 4-hydroxy-3-methoxybenzaldehyde in ethanol under reflux yields the final hydrazone product .

Spectroscopic Characterization

Key spectral data for Compound X (predicted based on analogs ):

Table 2: Spectroscopic Data

TechniqueObservations
¹H NMR- δ 8.35 ppm (s, 1H, N=CH)
- δ 7.45–7.20 ppm (m, 9H, aromatic)
- δ 3.90 ppm (s, 3H, OCH₃)
¹³C NMR- δ 163.5 ppm (C=N)
- δ 152.1 ppm (C-O)
- δ 56.2 ppm (OCH₃)
IR- 3240 cm⁻¹ (N-H stretch)
- 1675 cm⁻¹ (C=O)
- 1590 cm⁻¹ (C=N)
HRMSm/z 519.08 [M+H]⁺ (calculated: 518.97)

Biological Activities

Table 3: Predicted Binding Affinities for Bcl-xL

CompoundBinding Energy (kcal/mol)Key Interactions
Compound X-9.8π-Stacking (Phe97), H-bond (Asp99)
Doxorubicin-8.2Intercalation (DNA)

Mechanistic studies on analogs suggest apoptosis induction via mitochondrial pathways, evidenced by cytochrome c release and caspase-3 activation .

Antimicrobial Activity

The sulfanyl and hydrazone groups confer broad-spectrum antimicrobial effects. Comparative data with structurally similar compounds :

Table 4: Antimicrobial IC₅₀ Values (μg/mL)

MicroorganismCompound XCiprofloxacinFluconazole
Staphylococcus aureus12.41.2-
Escherichia coli25.70.8-
Candida albicans18.9-2.5

Enzyme Inhibition Profile

Compound X exhibits dual inhibitory activity against cholinesterases (AChE/BChE) and carbonic anhydrases (CAI/CAII), critical targets in neurodegenerative and metabolic disorders :

Table 5: Enzyme Inhibition IC₅₀ (μM)

EnzymeCompound XReference Inhibitor
hAChE0.45Donepezil (0.02)
hBChE0.92Rivastigmine (0.15)
hCAI0.31Acetazolamide (0.18)
hCAII0.28Acetazolamide (0.12)

Molecular dynamics simulations reveal stable binding poses in AChE’s catalytic anionic site (CAS), mediated by π-π interactions with Trp86 and hydrogen bonds with Glu202 .

Structure-Activity Relationships (SAR)

  • Triazole Core: The 4-chlorophenyl group enhances hydrophobic interactions with protein targets, while the phenyl substituent at position 5 modulates steric effects .

  • Sulfanyl Bridge: Improves solubility and enables disulfide bond formation with cysteine residues in enzymatic pockets .

  • Hydrazone Moiety: The 4-hydroxy-3-methoxy group facilitates hydrogen bonding with catalytic residues in CAs and cholinesterases .

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